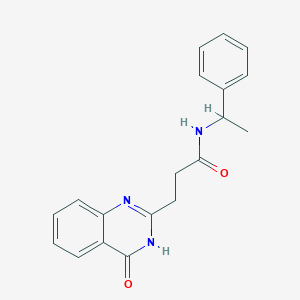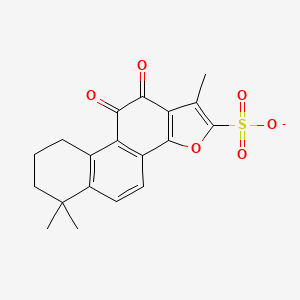
tanshinone IIA sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tanshinone IIA sulfonate typically involves the sulfonation of tanshinone IIA. One common method is the reaction of tanshinone IIA with sulfur trioxide in the presence of a suitable solvent, such as chloroform, n-butanol, methanol, and water. The reaction conditions often include the addition of 0.5% saturated ammonium acetate aqueous solution to suppress emulsification and enhance sample loading capacity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography is often employed for the separation and purification of the compound. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tanshinone IIA sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Scientific Research Applications
Tanshinone IIA sulfonate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound for studying sulfonation reactions and their mechanisms.
Biology:
- Investigated for its role in modulating biological pathways and cellular functions.
Medicine:
- Widely used in the treatment of cardiovascular diseases, particularly for its anti-myocardial ischemia and hypoxia effects. It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris .
- Employed as adjunctive therapy for pulmonary heart disease, showing better therapeutic efficacy when combined with conventional Western medicine .
Industry:
Mechanism of Action
Tanshinone IIA sulfonate exerts its effects through multiple molecular targets and pathways:
Cardioprotective Effects: It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris.
Anti-inflammatory and Antioxidant Effects: It modulates signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, leading to reduced production of pro-inflammatory cytokines and enhanced antioxidant enzyme activities.
Neuroprotective Effects: It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which controls the expression of genes with cytoprotective effects.
Comparison with Similar Compounds
Tanshinone IIA sulfonate is unique due to its water solubility and potent pharmacological properties. Similar compounds include:
Tanshinone I: Another major component of Salvia miltiorrhiza with similar pharmacological activities but less water solubility.
Cryptotanshinone: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and pathways.
Properties
Molecular Formula |
C19H17O6S- |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |
InChI Key |
UJCACMLMPLLRGW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


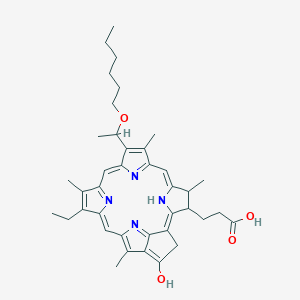
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
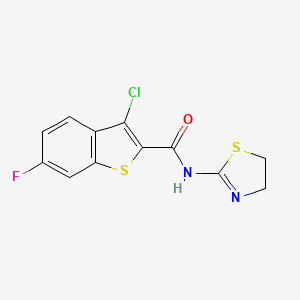
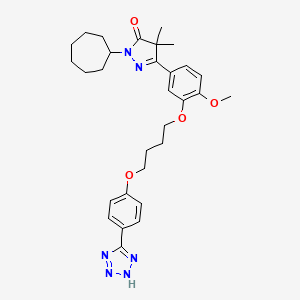
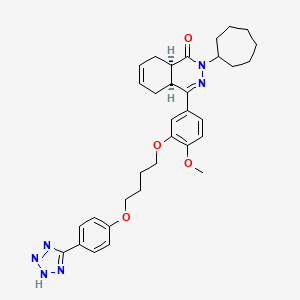
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
![1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)
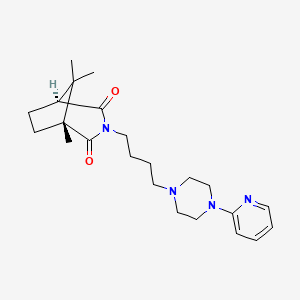

![Methyl (2e)-(Methoxyimino)(2-{[({(1z)-1-[3-(Trifluoromethyl)phenyl]ethylidene}amino)oxy]methyl}phenyl)ethanoate](/img/structure/B10779284.png)

